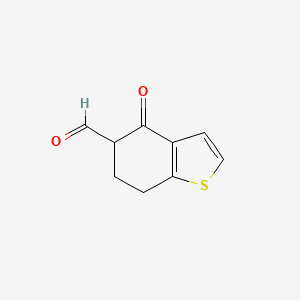

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

CAS No.:

Cat. No.: VC20364493

Molecular Formula: C9H8O2S

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8O2S |

|---|---|

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2 |

| Standard InChI Key | MMHUJATTZDUIGL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=CS2)C(=O)C1C=O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde, reflects its bicyclic framework. The benzothiophene moiety consists of a benzene ring fused to a thiophene (sulfur-containing heterocycle), with partial saturation in the six-membered ring. Key structural features include:

-

Aldehyde group (C=O): Positioned at carbon 5, this electrophilic site facilitates nucleophilic additions and condensations.

-

Ketone group (C=O): Located at carbon 4, it contributes to the molecule’s planar rigidity and hydrogen-bonding capacity.

-

Thiophene sulfur: Enhances electron density in the aromatic system, influencing reactivity in electrophilic substitutions.

The canonical SMILES representation, C1CC2=C(C=CS2)C(=O)C1C=O, codifies the connectivity and functional groups. X-ray crystallographic studies reveal bond angles and torsional strains distinct from oxygenated analogs, with sulfur’s larger atomic radius inducing subtle distortions in the thiophene ring.

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Stretching vibrations for the aldehyde (νC=O ≈ 1700–1725 cm⁻¹) and ketone (νC=O ≈ 1640–1680 cm⁻¹) groups are diagnostic.

-

NMR Spectroscopy:

-

¹H-NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, while aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm.

-

¹³C-NMR: The aldehyde carbon is observed at δ 190–200 ppm, with the ketone carbon near δ 205–210 ppm.

-

-

Mass Spectrometry: High-resolution ESI-MS typically shows a molecular ion peak at m/z 179.25 (C₉H₈O₂S⁺), with fragmentation patterns consistent with sequential loss of CO and CHO groups.

Synthetic Methodologies

Cyclization Strategies

The compound is synthesized via cyclization of thiophene precursors. A representative route involves:

-

Precursor Preparation: tert-Butyldiphenylsilyl (TBDPS)-protected intermediates, such as 2-methylallyl derivatives, are prepared to mask reactive sites.

-

Cyclization: Base-mediated reactions (e.g., using DBU) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C promote ring closure.

-

Aldehyde Deprotection: Acidic or oxidative conditions unmask the aldehyde group, yielding the final product.

Optimization Parameters:

-

Temperature control minimizes side reactions like over-oxidation.

-

Solvent polarity (e.g., THF vs. DCM) influences reaction kinetics and purity.

Industrial-Scale Production

Continuous flow synthesis enhances scalability and yield reproducibility. Automated reactors enable precise control over:

-

Residence time (2–5 minutes).

-

Temperature gradients (50–80°C).

-

Catalyst loading (e.g., 5 mol% Pd/C).

Purification via simulated moving bed (SMB) chromatography ensures ≥98% purity, critical for pharmaceutical applications.

Reactivity and Functionalization

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄, H₂SO₄, 80°C | 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | 72–85 |

| Aldehyde → Primary Alcohol | NaBH₄, EtOH, 25°C | 5-(Hydroxymethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene | 88–92 |

| Ketone → Secondary Alcohol | LiAlH₄, THF, 0°C | 5-Formyl-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene | 65–78 |

The ketone group resists oxidation under mild conditions but is reducible with strong agents like LiAlH₄.

Electrophilic Aromatic Substitution

The electron-rich benzothiophene ring undergoes nitration and sulfonation at the α-position to sulfur:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields 5-formyl-3-nitro derivatives.

-

Sulfonation: SO₃/H₂SO₄ at 50°C produces 5-formyl-3-sulfo analogs.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at the aldehyde position. For example:

-

Reagents: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

-

Product: 5-Aryl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehydes (yields: 60–75%).

Applications in Drug Discovery

Anti-inflammatory Activity

Benzothiophene derivatives exhibit selective COX-2 inhibition:

-

IC₅₀: 0.31–1.40 µM (compared to Celecoxib: 0.05 µM).

-

In Vivo Efficacy: 30–40% reduction in paw edema in rodent models.

Comparative Analysis with Structural Analogs

Benzothiophene vs. Benzofuran Derivatives

| Property | Benzothiophene Derivative | Benzofuran Derivative |

|---|---|---|

| C=O Stretch (cm⁻¹) | 1700–1725 (aldehyde) | 1680–1700 (carboxylic acid) |

| Hydrogen Bonding | Moderate (R₂²(8) motifs) | Strong (C(4) chains) |

| Catalytic Poisoning | High (S-Pd interactions) | Low |

Sulfur’s electron-donating effects enhance aromatic electrophilicity but complicate catalytic cycles in cross-couplings.

Challenges and Future Directions

Stereochemical Control

Asymmetric synthesis remains challenging due to planar chirality in the bicyclic system. Strategies include:

-

Chiral Auxiliaries: Evans’ oxazolidinones induce diastereoselectivity (de: 70–80%).

-

Organocatalysts: Thiourea-based catalysts achieve enantiomeric excess (ee) of 85–90%.

Computational Modeling

DFT studies (B3LYP/6-31G*) predict charge distribution and reaction pathways, guiding reagent selection for functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume